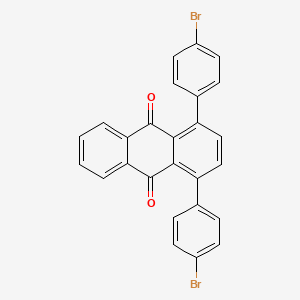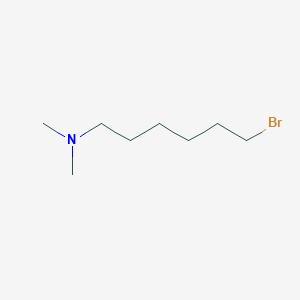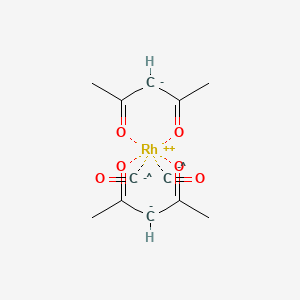
Dicarbonylbis(2,4-pentanedionato)rhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicarbonylbis(2,4-pentanedionato)rhodium is a coordination compound with the chemical formula C₁₀H₁₄O₆Rh. It is a rhodium complex where the metal center is coordinated by two carbonyl groups and two 2,4-pentanedionate ligands. This compound is known for its applications in catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions
Dicarbonylbis(2,4-pentanedionato)rhodium can be synthesized by reacting rhodium trichloride with 2,4-pentanedione in the presence of carbon monoxide. The reaction typically occurs under mild conditions, often at room temperature, and involves the reduction of rhodium(III) to rhodium(I).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination.
化学反応の分析
Types of Reactions
Dicarbonylbis(2,4-pentanedionato)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to form rhodium(0) complexes.
Substitution: The carbonyl and 2,4-pentanedionate ligands can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other donor ligands.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(0) complexes.
Substitution: New rhodium complexes with different ligands.
科学的研究の応用
Dicarbonylbis(2,4-pentanedionato)rhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydroformylation, carbonylation, and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in material science for the preparation of advanced materials.
作用機序
The mechanism of action of dicarbonylbis(2,4-pentanedionato)rhodium involves coordination to substrates through its rhodium center. The carbonyl and 2,4-pentanedionate ligands can be displaced by substrates, allowing the rhodium center to facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and substrate.
類似化合物との比較
Similar Compounds
Dicarbonylbis(2,4-pentanedionato)iridium: Similar structure but with iridium instead of rhodium.
Dicarbonylbis(2,4-pentanedionato)palladium: Similar structure but with palladium instead of rhodium.
Dicarbonylbis(2,4-pentanedionato)platinum: Similar structure but with platinum instead of rhodium.
Uniqueness
Dicarbonylbis(2,4-pentanedionato)rhodium is unique due to its specific electronic and steric properties imparted by the rhodium center. These properties make it particularly effective in certain catalytic applications compared to its iridium, palladium, and platinum analogs.
特性
分子式 |
C12H14O6Rh-2 |
|---|---|
分子量 |
357.14 g/mol |
InChI |
InChI=1S/2C5H7O2.2CO.Rh/c2*1-4(6)3-5(2)7;2*1-2;/h2*3H,1-2H3;;;/q4*-1;+2 |
InChIキー |
ZNOBCGZXKQHMEB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[C-]=O.[C-]=O.[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


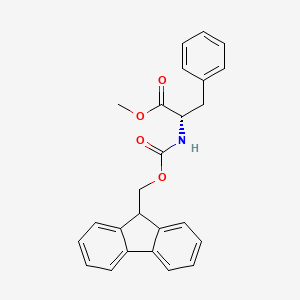
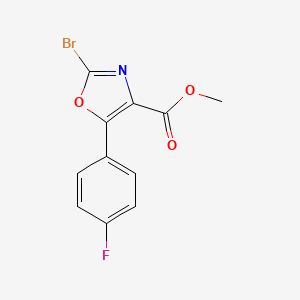
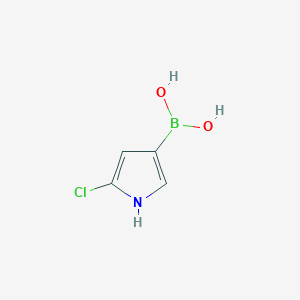

![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
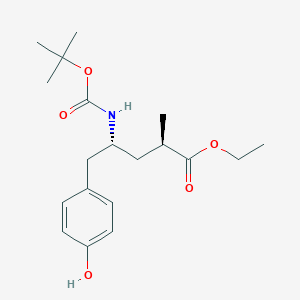
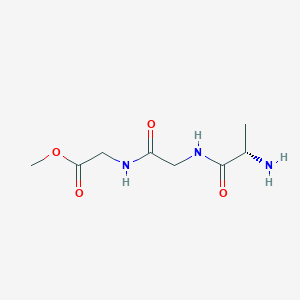
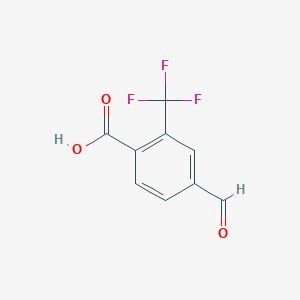
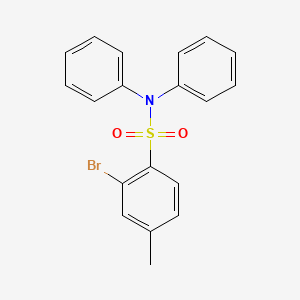

![1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one](/img/structure/B15250130.png)

